![molecular formula C13H17N3O5 B7594955 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid](/img/structure/B7594955.png)
1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid
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Overview
Description
1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid, also known as DAPAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. DAPAC is a cyclic amino acid derivative that contains a pyrimidine ring and an azepane ring. In
Mechanism of Action
The mechanism of action of 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid is not fully understood. However, it is believed that 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid interacts with proteins and peptides through hydrogen bonding and electrostatic interactions. 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid has been shown to bind to the active site of enzymes involved in the metabolism of amino acids and peptides.
Biochemical and Physiological Effects:
1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of amino acids and peptides. 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid has also been shown to have antitumor activity in vitro. In addition, 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid has been shown to have antibacterial and antifungal activity.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid in lab experiments is that it is a stable and readily available compound. 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid is also relatively easy to synthesize. However, one of the limitations of using 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid in lab experiments is that its mechanism of action is not fully understood. In addition, 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid has not been extensively studied in vivo.
Future Directions
There are many future directions for the research on 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid. One possible direction is to further explore the mechanism of action of 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid. Another possible direction is to study the in vivo effects of 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid. In addition, 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid could be used as a building block to synthesize new bioactive compounds. Finally, 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid could be used as a probe to study the binding properties of proteins and peptides.
Synthesis Methods
The synthesis of 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid involves the reaction between 2,4-dioxopyrimidine-1-acetic acid and 6-aminocaproic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid as a white solid with a melting point of 130-132°C.
Scientific Research Applications
1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid has shown potential applications in various biochemical and physiological research studies. It has been used as a substrate for enzymes involved in the metabolism of amino acids and peptides. 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid has also been used as a chiral building block in the synthesis of bioactive compounds. In addition, 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid has been used as a probe to study the binding properties of proteins and peptides.
properties
IUPAC Name |
1-[2-(2,4-dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5/c17-10-5-7-15(13(21)14-10)8-11(18)16-6-3-1-2-4-9(16)12(19)20/h5,7,9H,1-4,6,8H2,(H,19,20)(H,14,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATGFKQDSQVSJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(N(CC1)C(=O)CN2C=CC(=O)NC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid |
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